N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-19-12-6-4-3-5-10(12)11(9-16)17-15(18)14-13(20-2)7-8-21-14/h3-8,11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDONVBJBKOEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C(=O)NC(C#N)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide typically involves the reaction of 2-methoxyphenylacetonitrile with 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The thiophene ring can undergo π-π stacking interactions, contributing to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the thiophene ring and the benzyl group. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-methoxy group (electron-donating) contrasts with nitro (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups in analogs, which may alter electronic density and binding interactions .
- However, direct solubility data for the target compound are unavailable .
Crystallography and Molecular Conformation
- Dihedral Angles: In N-(2-Nitrophenyl)thiophene-2-carboxamide, dihedral angles between the benzene and thiophene rings range from 8.5° to 15.4°, influenced by nitro group orientation .
- Crystal Packing: Weak C–H⋯O/S interactions dominate in ’s compound, while the target’s cyano group could enable stronger dipole interactions or hydrogen bonding if the nitrile participates in non-classical bonds.
Biological Activity
N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide, a compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol, has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article synthesizes existing research findings on its biological activity, including anti-cancer properties, mechanisms of action, and other relevant bioactivities.
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
- CAS Number : 1385348-23-1
Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231.
Table 1: Cytotoxicity and Anti-Proliferative Effects
| Cell Line | IC50 (μg/mL) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 13.42 | 0.045 | Cell cycle arrest in G1 phase |
| MDA-MB-231 | 52.56 | 0.16 | Cell cycle arrest in G2 phase |
| Normal Cells (MCF-10A) | 367 | 1.4 | Lower selectivity |
The most potent anti-proliferative effects were observed in the MCF-7 cell line, where the compound demonstrated an IC50 value of 13.42 μg/mL, indicating strong cytotoxicity against estrogen receptor-positive breast cancer cells. In contrast, the MDA-MB-231 cells showed a higher IC50 value of 52.56 μg/mL, suggesting a differential sensitivity based on the cell type.
The biological activity of this compound appears to be mediated through:
- Cell Cycle Arrest : The compound induces cell cycle arrest at different phases depending on the cancer cell line:
- MCF-7 : Arrest in G1 phase.
- MDA-MB-231 : Arrest in G2 phase.
- Cytotoxicity : The compound exhibited significant cytotoxicity towards BALB 3T3 cells at higher concentrations, indicating a potential for off-target effects that require further investigation.
Enzymatic Inhibition
In addition to its anti-cancer properties, this compound has been studied for its inhibitory effects on various enzymes, which are crucial for cancer progression and metabolism.
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Percentage (%) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 68.73 | |
| Butyrylcholinesterase (BChE) | 56.17 |
These findings suggest that the compound may also play a role in modulating cholinergic signaling pathways, which could have implications for neurodegenerative diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Various in vitro assays demonstrated the compound's ability to inhibit cell proliferation in breast cancer models significantly.
- Pharmacokinetic Analysis : Preliminary pharmacokinetic studies suggested favorable absorption characteristics, indicating potential for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
